2,4-Cyclohexadienone

Physical Organic Chemistry Computational Thermochemistry Reaction Kinetics

2,4-Cyclohexadienone (CAS 24599-57-3) is a cyclic dienone and a keto tautomer of phenol. Unlike its stable aromatic isomer, it is a transient species with a distinct reactivity profile.

Molecular Formula C6H6O
Molecular Weight 94.11 g/mol
CAS No. 24599-57-3
Cat. No. B14708032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Cyclohexadienone
CAS24599-57-3
Molecular FormulaC6H6O
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC1C=CC=CC1=O
InChIInChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-4H,5H2
InChIKeyWQPDQJCBHQPNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Cyclohexadienone (CAS 24599-57-3): A Kinetically Unstable Dienone for Specialty Synthesis and Mechanistic Study


2,4-Cyclohexadienone (CAS 24599-57-3) is a cyclic dienone and a keto tautomer of phenol. Unlike its stable aromatic isomer, it is a transient species with a distinct reactivity profile. Computed gas-phase thermochemical data show it is significantly less stable than phenol, with a ΔH(1↔2) of −18.6 kcal/mol and an equilibrium constant of 7.15 × 10⁻¹⁴ at 298 K favoring phenol [1]. Its electronic structure and tendency to undergo rapid dimerization via [4+2] cycloaddition differentiate it from the more stable 2,5-cyclohexadienone isomer [2].

Why Generic 'Dienone' or 'Phenol' Substitution Fails for 2,4-Cyclohexadienone Procurement


Simply sourcing 'a dienone' or using phenol as a precursor does not account for the unique kinetic and thermodynamic properties of 2,4-cyclohexadienone. Its extreme instability and propensity for rapid, unproductive dimerization [1] render generic handling procedures invalid. The specific electronic structure, dictated by the 2,4-arrangement of double bonds, leads to a distinct tautomerization barrier and equilibrium position compared to the 2,5-isomer [2]. Procurement must be driven by the need for this specific, high-energy intermediate, not a generic class representative. The following quantitative evidence demonstrates exactly where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 2,4-Cyclohexadienone (CAS 24599-57-3) vs. Comparators


Gas-Phase Tautomerization Equilibrium Favors Phenol Over 2,4-Cyclohexadienone by >13 Orders of Magnitude

The compound is a high-energy keto tautomer of phenol. Ab initio calculations provide a direct quantitative comparison of thermodynamic stability. At 298 K, the equilibrium constant for the tautomerization from phenol to 2,4-cyclohexadienone is 7.15 × 10⁻¹⁴ [1]. The enthalpy of reaction (ΔH) for this process is -18.6 kcal/mol [1], indicating a strong thermodynamic preference for the aromatic phenol form. Furthermore, the interconversion barrier from 2,4-cyclohexadienone to phenol is calculated to be 53.3 kcal/mol, a one-step process contrasting with the two-step mechanism for 2,5-cyclohexadienone [2].

Physical Organic Chemistry Computational Thermochemistry Reaction Kinetics

Rapid [4+2] Dimerization Precludes Isolation of Parent 2,4-Cyclohexadienone

A key practical differentiator is the compound's kinetic instability. Unlike the generally isolable 2,5-cyclohexadienones [1], the 2,4-isomer has a strong propensity to undergo intermolecular Diels-Alder ([4+2] cycloaddition) with itself. This dimerization is reported to be so rapid that the monomeric 2,4-cyclohexadienone cannot be isolated in many cases [1]. While the parent compound's exact rate constant is not reported, kinetic studies on substituted analogs show that the Diels-Alder reaction rate is highly sensitive to the diene's substitution pattern, with 6,6-dimethoxy derivatives reacting 7-9 times faster than 6,6-dimethyl derivatives at 63 °C [2].

Synthetic Methodology Physical Organic Chemistry Reactive Intermediates

Contrasting Synthetic Utility: 2,4-Cyclohexadienone as a Diels-Alder Diene vs. 2,5-Cyclohexadienone as a Michael Acceptor

The electronic structure of the 2,4-isomer, with its conjugated diene system, makes it a competent diene in Diels-Alder reactions, a pathway not available to the non-conjugated 2,5-isomer. This is a fundamental difference in their synthetic applications. While 2,5-cyclohexadienones are valuable as prochiral Michael acceptors [1], the 2,4-isomer is uniquely positioned to participate in [4+2] cycloadditions, including rapid self-dimerization. Recent work has highlighted the utility of this reactivity for generating molecular complexity from planar arenes, using 2,4-cyclohexadienone intermediates in cascade sequences involving Diels-Alder cycloadditions [2].

Organic Synthesis Reaction Mechanisms Building Blocks

Gas-Phase Acidity: A Quantifiable Measure of O-H vs. C-H Bond Strength Relative to Phenol

The gas-phase acidity (ΔG_acid) provides a direct, quantitative comparison of the stability of the conjugate base. For the phenol/2,4-cyclohexadienone tautomeric system, the acidity is a measure of the ease of deprotonating phenol at the oxygen versus deprotonating the dienone at the 6-position (carbon). A detailed computational study found that the gas-phase acidity (ΔG_acid) for 2,4-cyclohexadienone is 352.9 kcal/mol, while for phenol it is 349.2 kcal/mol [1]. This 3.7 kcal/mol difference indicates that phenol is the more acidic species in the gas phase. Furthermore, the study provides heats of formation (ΔH_f,298) for both isomers, offering a complete thermodynamic profile for procurement decisions involving gas-phase experiments [1].

Physical Organic Chemistry Gas-Phase Ion Chemistry Thermochemistry

Defined Application Scenarios for 2,4-Cyclohexadienone (CAS 24599-57-3) Based on Quantitative Evidence


Gas-Phase Mechanistic and Thermochemical Studies of Keto-Enol Tautomerism

The high-level computational data quantifying the tautomerization equilibrium (K_eq = 7.15 × 10⁻¹⁴ at 298 K) and the 53.3 kcal/mol barrier for conversion to phenol [REFS-1, 2] establish 2,4-cyclohexadienone as a key intermediate in the fundamental study of aromaticity and tautomerism. Researchers investigating the mechanisms of phenol decomposition in thermal systems or the metabolism of aromatic compounds [1] will find these quantitative parameters essential for kinetic modeling.

In Situ Generation for Tandem Dearomatization/Diels-Alder Sequences

The unique ability of the 2,4-isomer to act as a diene in [4+2] cycloadditions, which is not possible for the 2,5-isomer [3], underpins its use in complex molecule synthesis. Its rapid dimerization [3] necessitates in situ generation and immediate trapping. This property is exploited in cascade reactions, such as the [3+2]/[3,3]-cascade followed by Diels-Alder cycloaddition, to rapidly generate molecular complexity from simple aromatic precursors [4].

Calibration Standard or Model System in Physical Organic Chemistry

The complete set of computed gas-phase thermochemical properties, including ΔH_f,298 (-4.4 ± 2.4 kcal/mol) and gas-phase acidity (ΔG_acid = 352.9 kcal/mol) [1], make this compound a valuable model system for calibrating computational methods and for designing experiments in ion chemistry and mass spectrometry. The well-defined energetic differences from its isomers provide a clear benchmark for method validation.

Research on Non-Isolable Reactive Intermediates and Dimerization Kinetics

The fact that the parent 2,4-cyclohexadienone is often non-isolable due to its rapid self-dimerization [3] makes it a prime subject for studies on the kinetics of reactive intermediates. Researchers can use substituted analogs with varying dimerization rates (e.g., a 7-9x difference in Diels-Alder rates between dimethoxy and dimethyl derivatives [5]) to systematically investigate steric and electronic effects on [4+2] cycloaddition reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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